N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Description
N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N3O2S3 and its molecular weight is 441.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serotonin and norepinephrine reuptake system . This system plays a crucial role in regulating mood and pain perception in the body.
Mode of Action
The compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . This means it prevents the reabsorption of these neurotransmitters into the neurons, thereby increasing their availability in the synaptic cleft. This increased availability can enhance neurotransmission and lead to improved mood and reduced pain perception.
Biochemical Pathways
The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it can influence various downstream effects such as mood regulation and pain perception.
Pharmacokinetics
It is known that the compound is reduced by whole cells of rhodotorula glutinis to an intermediate in the production of (s)-duloxetine . The reaction has excellent enantioselectivity with a >95% conversion .
Result of Action
The result of the compound’s action is an increase in the availability of serotonin and norepinephrine in the synaptic cleft. This can lead to improved mood and reduced pain perception, making it potentially useful in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the enantioselectivity of the bioreduction reaction was found to be excellent at a substrate concentration of 30 g/l . .
Properties
IUPAC Name |
N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-23(15-6-3-2-4-7-15)18(25)14-29-21-22-17-10-13-28-19(17)20(26)24(21)11-9-16-8-5-12-27-16/h2-8,10,12-13H,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLYNXTUHPSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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